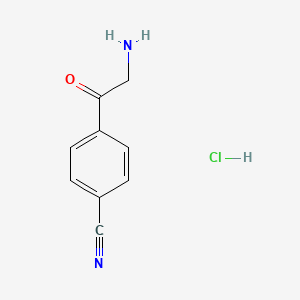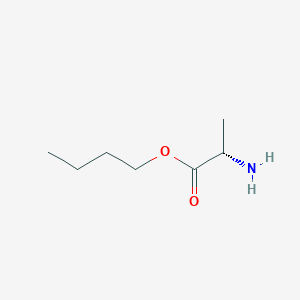
6-Amino-2,3-dimethylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,3-dimethylphenol hydrochloride (6-ADMPH) is a chemical compound that has been studied for its potential applications in various scientific research fields. 6-ADMPH is an aromatic hydrochloride salt of 6-amino-2,3-dimethylphenol, a derivative of p-cresol. It is a white crystalline solid with a molecular weight of 167.6 g/mol and a melting point of 158-160°C. 6-ADMPH is soluble in water and alcohol and is stable under normal storage conditions.
Applications De Recherche Scientifique
Environmental Biodegradation and Toxicity Studies :
- Pieper et al. (1995) studied the cometabolism of various dimethylphenols, including 2,3-dimethylphenol, by Alcaligenes eutrophus JMP 134, which converted them into dimethylmuconolactones as dead-end products, indicating the potential for environmental biodegradation of these compounds (Pieper et al., 1995).
- O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, which is crucial for understanding their environmental impact (O'Connor & Young, 1989).
Chemical Analysis and Spectroscopy :
- Rao and Rao (2002) performed a vibrational analysis of substituted phenols, including 2,3-dimethylphenol, which is vital for chemical characterization and analytical applications (Rao & Rao, 2002).
Chemical Synthesis and Polymerization :
- Ji et al. (2019) explored the microbial degradation of 2,6-Dimethylphenol by Mycobacterium neoaurum, highlighting its role in the biodegradation of plastic monomers (Ji et al., 2019).
- Kim et al. (2018) studied the catalysis of 2,6-dimethylphenol polymerization using aromatic amine ligands, which is relevant to materials science and engineering (Kim et al., 2018).
- Mahajan et al. (1991) investigated the oxidative polymerization of 2,6-dimethylphenol with CuCl2-aliphatic amine complexes, contributing to polymer science (Mahajan et al., 1991).
Medical and Pharmaceutical Research :
- Racané et al. (2006) synthesized and evaluated antitumor properties of derivatives of 6-amino-2-phenylbenzothiazoles, demonstrating the potential pharmaceutical applications of such compounds (Racané et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
6-amino-2,3-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFACRGHRXTMDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)











